molecular formula C8H6BrN3O2 B13472142 methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B13472142
M. Wt: 256.06 g/mol
InChI Key: ZSBSLAQCZIGXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 3 and a methyl ester group at position 4. This structure serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimalarial agents . The bromine atom at position 3 enhances reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling further functionalization, while the ester group contributes to solubility and metabolic stability.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-10-7-5(4)6(9)11-12-7/h2-3H,1H3,(H,10,11,12)

InChI Key

ZSBSLAQCZIGXNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NC2=NNC(=C12)Br

Origin of Product

United States

Preparation Methods

Preparation of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine ring system is commonly synthesized by reacting 5-aminopyrazole with diethyl ethoxymethylenemalonate or related malonate derivatives. This condensation under acidic conditions (e.g., glacial acetic acid) promotes cyclization to form the fused heterocyclic system.

  • Reaction conditions: Heating in glacial acetic acid or similar solvents at reflux temperatures for several hours.
  • Yields: Typically moderate to good, depending on reaction time and purity of starting materials.

Bromination at the 3-Position

Selective bromination at the 3-position of the pyrazolo[3,4-b]pyridine ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

  • Typical conditions: Use of N-bromosuccinimide in an inert solvent (e.g., dimethylformamide or chloroform) at low to ambient temperature to avoid over-bromination.
  • Selectivity: The position 3 is favored due to electronic and steric factors inherent in the pyrazolo[3,4-b]pyridine scaffold.
  • Yields: Bromination yields range from 70% to 90% under optimized conditions.

Esterification to Form the Methyl Carboxylate

The carboxylic acid group at position 4 can be introduced either by using ester-containing starting materials or by esterifying the corresponding acid.

  • Method 1: Starting from methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, esterification can be performed by refluxing with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.
  • Method 2: Using methyl malonate derivatives in the initial cyclization step to directly form the methyl ester functionality.
  • Yields: Esterification reactions typically proceed with yields above 85%.

Alternative Synthetic Route Using Sodium Nitrite and Intermediate (V)

A patented method involves the use of an intermediate (V) and sodium nitrite under acidic conditions to synthesize 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid derivatives, including brominated analogs.

  • Key parameters:
    • Molar ratio of intermediate (V) to sodium nitrite: 1:1 to 1:2
    • Reaction temperature: -5°C to 0°C
    • Acid medium: dilute sulfuric acid or hydrochloric acid
  • Advantages: Mild reaction conditions, simple operation, easy post-treatment, and high yields (>90%).
  • Application: This method can be adapted to prepare methyl esters by subsequent esterification steps or by using ester-containing intermediates.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Pyrazolo[3,4-b]pyridine core formation 5-aminopyrazole + diethyl ethoxymethylenemalonate, acetic acid Reflux (~118°C) 60-80 Acidic medium promotes cyclization
Bromination N-bromosuccinimide (NBS), DMF or CHCl3 0°C to room temp 70-90 Controlled addition prevents over-bromination
Esterification Methanol + H2SO4 or HCl catalyst Reflux (~65°C) 85-95 Direct esterification or post-synthesis step
Sodium nitrite method (patent) Intermediate (V) + NaNO2, dilute acid -5°C to 0°C >90 Mild, high-yielding, suitable for scale-up

In-Depth Research Findings

  • Catalyst and ligand effects: Palladium-catalyzed cross-coupling reactions involving pyrazolo[3,4-b]pyridines show improved yields with specific ligands such as XPhos or S-Phos at temperatures around 100-120°C under inert atmosphere, highlighting the importance of catalyst choice in functionalization steps post-bromination.
  • Positional selectivity: Bromination at the 3-position is favored due to electronic distribution in the fused ring system, which has been supported by computational studies and kinetic experiments.
  • Reactivity: The bromine substituent at position 3 enhances electrophilicity, facilitating subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling reactions for further derivatization.
  • Purification: Final compounds are purified by recrystallization or chromatography, with purity confirmed by NMR, mass spectrometry, and elemental analysis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SN_NNAr) at C3

The bromine atom at position 3 facilitates nucleophilic displacement under transition metal catalysis. Key reactions include:

Reaction TypeConditionsProducts/OutcomesYieldSource
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O, 80°C3-Aryl/heteroaryl derivatives70–85%
Buchwald-Hartwig AminationPd2_2(dba)3_3, Xantphos, Cs2_2CO3_3, dioxane, 100°C3-Amino derivatives65–78%
Stille CouplingPd(PPh3_3)4_4, CuI, THF, reflux3-Alkenyl/alkynyl derivatives60–75%

The electron-withdrawing ester group at C4 enhances the electrophilicity of C3, enabling efficient cross-coupling even with weakly nucleophilic partners .

Functionalization of the Ester Group at C4

The methyl ester undergoes hydrolysis, transesterification, or amidation:

ReactionConditionsProductsYieldSource
Ester HydrolysisNaOH (aq.), MeOH, reflux4-Carboxylic acid derivative>90%
AmidationNH3_3/MeOH, 60°C4-Carboxamide80–85%
TransesterificationROH, H2_2SO4_4, reflux4-Alkyl ester derivatives70–88%

The carboxylic acid derivative is a precursor for further modifications, such as peptide coupling or metal coordination .

Directed Ortho-Metalation at C5/C7

The pyrazolo[3,4-b]pyridine core allows regioselective metalation at C5 or C7 using strong bases:

BaseElectrophileProductYieldSource
TMPMgCl·LiClI2_25/7-Iodo derivatives65–75%
LDACO2_25/7-Carboxylic acids50–60%

Metalation is directed by the electron-withdrawing ester and bromine groups, favoring C5 functionalization .

Cyclization and Multicomponent Reactions

The compound participates in annulation reactions to form fused polycycles:

Reaction PartnersConditionsProductsYieldSource
Arylacetylenes, CuIDMF, 120°CPyrazolo[3,4-b]quinolines55–70%
Isatins, 3-aminopyrazoleEtOH, refluxTricyclic pyrazolo-pyridines60–82%

These reactions exploit the dual electrophilic nature of the bromine and ester groups .

Reductive Dehalogenation

The C3 bromine can be removed under reducing conditions:

ReagentConditionsProductYieldSource
Zn, NH4_4ClMeOH/H2_2O, 60°C3-Dehalogenated derivative85–90%
Pd/C, H2_2EtOAc, RT3-H-pyrazolo derivative75–80%

This pathway is useful for generating unsubstituted analogs for SAR studies .

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens:

ReagentConditionsProductYieldSource
CuI, NaIDMF, 120°C3-Iodo derivative70–75%
Cl2_2, FeCl3_3CH2_2Cl2_2, 0°C3-Chloro derivative60–65%

Such exchanges enable diversification for targeted bioactivity .

Key Research Findings

  • Suzuki Coupling Efficiency : Electron-deficient aryl boronic acids (e.g., 4-NO2_2-C6_6H4_4B(OH)2_2) show higher reactivity due to enhanced electrophilicity at C3 .

  • Steric Effects : Bulky substituents at C6 (e.g., pyridin-3-yl) reduce yields in Buchwald-Hartwig amination by 15–20%.

  • Solvent Impact : Polar aprotic solvents (DMF, DMSO) improve cross-coupling yields compared to THF or toluene .

This compound’s versatility in cross-coupling, metalation, and cyclization reactions makes it indispensable for constructing complex heterocycles in drug discovery. Future work should explore photocatalytic and electrochemical methods to enhance reaction sustainability.

Scientific Research Applications

Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogues

Compound Name Substituents (Positions) Molecular Formula Yield (%) Key Observations Reference
This compound Br (3), COOCH3 (4) C9H6BrN3O2 N/A Bromine enables cross-coupling reactions
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Br (5), COOC2H5 (3) C9H8BrN3O2 N/A Positional isomer; ester at C3
Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CH3 (3), C6H5 (1), furan-2-yl (6), COOCH3 (4) C19H15N3O3 97 High yield due to electron-rich furan
Methyl 1-benzyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CH3 (3), Bn (1), furan-2-yl (6), COOCH3 (4) C21H17N3O3 9 Low yield due to steric hindrance from Bn
Ethyl 1-tert-butyl-6-methoxy-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylate t-Bu (1), CH3 (3), OCH3 (6), COOC2H5 (4) C16H23N3O3 94 Methoxy enhances solubility
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C3H5 (3), 4-F-C6H4 (1), thiophene (6), COOCH3 (4) C22H17FN3O2S N/A Thiophene increases lipophilicity

Spectroscopic and Electronic Properties

  • NMR Shifts : Electron-withdrawing substituents (e.g., Br at C3) deshield adjacent protons. For instance, in compound 36 (C3-CH3), the methyl group resonates at δ 2.60 ppm, whereas bromine in the target compound would cause downfield shifts for nearby protons .

Biological Activity

Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes its structural characteristics, biological evaluations, and relevant case studies.

Structural Characteristics

  • Molecular Formula : C8_8H6_6BrN3_3O2_2
  • Molecular Weight : 256.06 g/mol
  • SMILES Notation : COC(=O)C1=NC2=NNC(=C2C=C1)Br
  • InChIKey : HVYJTSQRLJSKJH-UHFFFAOYSA-N

The compound features a pyrazolo-pyridine core, which is known for its versatility in biological applications, particularly in cancer therapeutics and enzyme inhibition.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, a related compound demonstrated significant anticancer activity against various cell lines:

  • Compound 9a showed an IC50_{50} of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50_{50} = 2.35 µM) .
  • Compounds based on the pyrazolo[3,4-b]pyridine scaffold have been observed to induce apoptosis and cell cycle arrest in cancer cells .

The mechanism of action for this compound appears to involve:

  • Inhibition of CDK Enzymes : Compounds similar to this have shown inhibitory effects on cyclin-dependent kinases (CDK2 and CDK9), which play critical roles in cell cycle regulation .
  • Microtubule Destabilization : Some derivatives have been reported to inhibit microtubule assembly, further contributing to their anticancer efficacy .

Study on Anticancer Activity

A study published in MDPI evaluated various pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. Key findings included:

CompoundCell LineIC50_{50} (µM)Mechanism
9aHeLa2.59Apoptosis induction
14gMCF7Not specifiedCDK inhibition
9cHCT-116Not specifiedCell cycle arrest

These results suggest that modifications around the pyrazolo-pyridine structure significantly impact biological activity .

Molecular Modeling Studies

Molecular docking studies have revealed that these compounds interact favorably with the active sites of target enzymes like CDK2 and CDK9. This interaction is crucial for their inhibitory activity and potential therapeutic application .

Q & A

Basic: How can I optimize the synthesis of methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Methodological Answer:

  • Key Steps :
    • Condensation : React 3-fluoro-2-formylpyridine with anhydrous hydrazine (1:8 molar ratio) at 110°C for 16 hours. Extract with ethyl acetate, wash with HCl, and concentrate to obtain the pyrazolo-pyridine intermediate .
    • Bromination : Treat the intermediate with HBr (48% aq.) in NaOH (2 M) at room temperature for 3 hours. Quench with NaHSO₃, filter, and dry to yield the brominated product (29% yield) .
    • Esterification : Use Boc₂O (di-tert-butyl dicarbonate) with DMAP (catalyst) and Et₃N in DMF for 16 hours to protect the NH group, followed by purification via column chromatography (88% yield) .
  • Optimization Tips :
    • Increase bromination efficiency by optimizing HBr concentration and reaction time.
    • Use LC-MS to monitor reaction progress and identify intermediates .

Basic: What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for characteristic peaks: pyrazole NH (~13.5 ppm, broad singlet), methyl ester (~3.9 ppm, singlet), and aromatic protons (7.5–8.5 ppm) .
    • ¹³C NMR : Confirm the ester carbonyl (~165 ppm) and brominated pyridine carbons (~115–125 ppm) .
  • Mass Spectrometry :
    • ESI-MS or LC-MS to verify molecular weight (e.g., [M+H]⁺ = 285.98 for C₈H₆BrN₃O₂) .
  • X-ray Diffraction : For crystalline derivatives, use single-crystal XRD to resolve regiochemistry (e.g., ’s pyrazolo-pyridine solvate structure) .

Basic: How should I purify this compound?

Methodological Answer:

  • Chromatography :
    • Use silica gel column chromatography with ethyl acetate/hexane (1:3) for intermediates.
    • For final products, employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter to remove impurities (yield: 70–88%) .

Advanced: How can I achieve regioselective functionalization at the pyrazole or pyridine ring?

Methodological Answer:

  • Directed Bromination : Use N-protection (e.g., Boc group) to direct bromination to the pyridine ring (C-3 position) instead of pyrazole .
  • Cross-Coupling : Apply Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd₂(dba)₃/XPhos) to introduce aryl/heteroaryl groups at C-3. Example: Coupling with 3-chloro-4-fluoroaniline (100°C, 12 hours) .
  • Computational Guidance : Use DFT calculations to predict reactivity (e.g., ’s molecular docking studies for steric/electronic effects) .

Advanced: What strategies enable the synthesis of analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Ester Hydrolysis : Treat with LiOH in THF/H₂O to convert the methyl ester to a carboxylic acid for further derivatization .
  • Heterocycle Fusion : React with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate under TFA catalysis to form pyrazolo[3,4-b]pyridine-5-carboxylate analogs (e.g., ’s method) .
  • Halogen Exchange : Replace Br with I using CuI/KI in DMF (120°C, 24 hours) for radiohalogenation studies .

Advanced: How can computational modeling aid in predicting biological activity?

Methodological Answer:

  • Docking Studies : Use the crystal structure of related compounds (e.g., ’s piperidine-carboxamide derivative) to model interactions with target proteins (e.g., kinases) .
  • ADMET Prediction : Apply QSAR models to estimate solubility, permeability, and metabolic stability using software like Schrödinger or MOE .

Advanced: How do I assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Plasma Stability : Add to human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .

Data Contradiction: How should I address unexpected byproducts in bromination reactions?

Methodological Answer:

  • Diagnostic Tools :
    • LC-MS : Identify dibrominated byproducts (e.g., di-substituted pyridine) and adjust stoichiometry .
    • TLC Monitoring : Use iodine staining to track reaction progress and isolate intermediates early .
  • Mitigation : Reduce reaction temperature to 0°C and use controlled HBr addition to minimize over-bromination .

Experimental Design: What considerations are critical for scaling up synthesis?

Methodological Answer:

  • Reactor Setup : Use jacketed reactors with precise temperature control (±2°C) for exothermic steps (e.g., bromination) .
  • Safety Protocols : Handle HBr in fume hoods with PPE; quench excess bromine with NaHSO₃ .
  • Yield Optimization :
    • Batch vs. Flow : Compare batch (29% yield) vs. continuous flow systems for improved mixing and heat transfer .

Advanced: How can I correlate spectroscopic data with electronic properties of substituents?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure λₘₐₓ shifts to assess electron-withdrawing/donating effects of substituents (e.g., Br vs. COOMe) .
  • Cyclic Voltammetry : Determine oxidation/reduction potentials to map HOMO-LUMO gaps (e.g., ’s fluorophenyl analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.